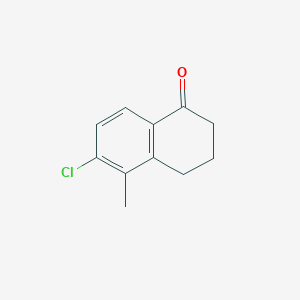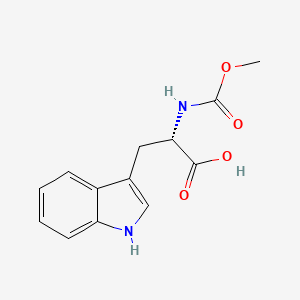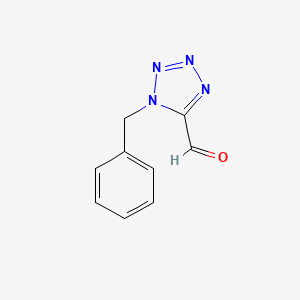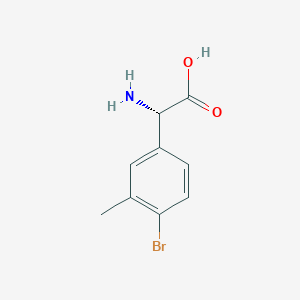
(1-(5-Methylpyrimidin-2-YL)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-Methylpyrimidin-2-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H13N3 It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 5-methylpyrimidin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-methylpyrimidine with cyclopropylmethylamine under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods may vary depending on the scale of production and the desired specifications of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (1-(5-Methylpyrimidin-2-YL)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-(5-Methylpyrimidin-2-YL)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways or receptors .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of advanced materials .
Mecanismo De Acción
The mechanism of action of (1-(5-Methylpyrimidin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
(1-(5-Methylpyrimidin-2-YL)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of methanamine.
(1-(5-Methylpyrimidin-2-YL)cyclopropyl)ethanamine: Similar structure but with an ethyl group instead of methanamine.
Uniqueness: (1-(5-Methylpyrimidin-2-YL)cyclopropyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H13N3 |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
[1-(5-methylpyrimidin-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H13N3/c1-7-4-11-8(12-5-7)9(6-10)2-3-9/h4-5H,2-3,6,10H2,1H3 |
Clave InChI |
DNUMWJHDNCXKKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1)C2(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL](/img/structure/B13033631.png)
![(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033634.png)

![2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13033646.png)

![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13033660.png)

![3,8-Dichloroimidazo[1,2-A]pyridine](/img/structure/B13033667.png)
